

## Application Notes and Protocols for FGH31 Combination Therapies

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Compound of Interest		
Compound Name:	FGH31	
Cat. No.:	B12389798	Get Quote

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#### Introduction

**FGH31** is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is a key driver in various solid tumors, making it a critical target for therapeutic intervention. While **FGH31** has demonstrated significant single-agent activity in preclinical models and early-phase clinical trials, combination strategies are emerging as a crucial approach to enhance efficacy, overcome resistance, and improve patient outcomes. These application notes provide a comprehensive overview of preclinical and clinical combination protocols involving **FGH31**, along with detailed methodologies for key experiments.

### **Rationale for Combination Therapy**

The primary motivations for combining **FGH31** with other anti-cancer agents include:

- Overcoming Resistance: Tumors can develop resistance to FGFR inhibitors through the
  activation of bypass signaling pathways.[1][2][3] Combining FGH31 with inhibitors of these
  alternative pathways, such as the PI3K/AKT/mTOR or EGFR pathways, can prevent or delay
  the onset of resistance.[4][5]
- Enhancing Anti-Tumor Immunity: FGFR signaling has been implicated in creating an immunologically "cold" tumor microenvironment, characterized by a lack of T-cell infiltration.



[6][7] Inhibition of FGFR with **FGH31** can remodel the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.[8][9]

 Synergistic Cytotoxicity: Combining FGH31 with traditional cytotoxic chemotherapy or other targeted agents may lead to synergistic or additive anti-tumor effects, allowing for potentially lower and less toxic doses of each agent.[10][11]

# FGH31 in Combination with Immunotherapy (PD-1/PD-L1 Inhibitors) Preclinical Rationale

Preclinical studies have shown that tumors with FGFR3 mutations often exhibit a lack of T-cell infiltration.[6] Inhibition of the FGFR pathway can increase T-cell infiltration and upregulate PD-L1 expression, providing a strong rationale for combining **FGH31** with PD-1/PD-L1 inhibitors.[7] [8] This combination is expected to convert immunologically "cold" tumors into "hot" tumors,

## Clinical Protocol: FGH31 in Combination with Pembrolizumab

thereby enhancing the efficacy of immunotherapy.[9]

This protocol is based on the FIGHT-101 trial design which evaluated pemigatinib in combination with pembrolizumab.[12]

Study Design: Open-label, phase I/II study in patients with advanced solid tumors.

Treatment Schedule:

- **FGH31**: 13.5 mg administered orally once daily (QD) on a 21-day cycle (14 days on, 7 days off).
- Pembrolizumab: 200 mg administered as an intravenous (IV) infusion on Day 1 of each 21day cycle.[12]

Monitoring and Assessments:

Tumor assessments (e.g., RECIST 1.1) every 6-9 weeks.



- Pharmacokinetic (PK) analysis of FGH31 to ensure no significant drug-drug interactions with pembrolizumab.[12]
- Safety and tolerability monitoring for adverse events.

## **Summary of Clinical Data**



Therapy	Tumor Type	Number of Patients	Overall Response Rate (ORR)	Reference
FGH31 (hypothetical, based on Rogaratinib) + Atezolizumab	Urothelial Carcinoma	37	54%	[6]
Pembrolizumab (monotherapy)	Urothelial Carcinoma	N/A	~23%	[6]
FGH31 (hypothetical, based on Rogaratinib) (monotherapy)	Urothelial Carcinoma	N/A	~21%	[6]
FGH31 (hypothetical, based on Pemigatinib) + Pembrolizumab	Advanced Malignancies	23	21.7% (5/23)	[12]
FGH31 (hypothetical, based on Erdafitinib) + Cetrelimab	Urothelial Carcinoma	44	54.5%	[13]
FGH31 (hypothetical, based on Erdafitinib) (monotherapy)	Urothelial Carcinoma	43	44.2%	[13]

## **FGH31** in Combination with Chemotherapy



#### **Preclinical Rationale**

Combining **FGH31** with standard-of-care chemotherapy agents like gemcitabine and cisplatin is a strategy being explored, particularly as a first-line treatment for FGFR2-fusion positive cholangiocarcinoma.[14] The goal is to determine if the combination can improve upon the efficacy of chemotherapy alone.

### Clinical Protocol: FGH31 vs. Gemcitabine and Cisplatin

This protocol is based on the FIGHT-302 study design.[14]

Study Design: Phase 3, randomized, open-label study.

Treatment Arms:

- Arm A (FGH31): 13.5 mg FGH31 orally QD on a continuous 3-week cycle.
- Arm B (Chemotherapy): Gemcitabine (1000 mg/m²) plus cisplatin (25 mg/m²) administered intravenously on Days 1 and 8 of a 3-week cycle for up to 8 cycles.[14]

Crossover: Patients in the chemotherapy arm with disease progression are eligible to cross over to the **FGH31** arm.[14]

### **Summary of Preclinical/Clinical Data**



Therapy	Cancer Model/Tumor Type	Outcome	Reference
FGH31 (hypothetical, based on ARQ 087) + Chemotherapy	Human Xenografts (Lung, Endometrial, Gastric)	Tumor Regression	[10]
FGH31 (hypothetical, based on AZD4547) + Docetaxel	Recurrent Non-Small Cell Lung Cancer	Dose-limiting toxicities observed	[10]
FGH31 (hypothetical, based on Erdafitinib) vs. Chemotherapy	Metastatic Urothelial Carcinoma	Median Overall Survival: 12.1 months vs. 7.8 months	[15]
FGH31 (hypothetical, based on Erdafitinib) vs. Chemotherapy	Metastatic Urothelial Carcinoma	Median Progression- Free Survival: 5.6 months vs. 2.7 months	[15]

## **FGH31** in Combination with Other Targeted Therapies

#### Rationale for EGFR and mTOR Inhibition

Acquired resistance to FGFR inhibitors can be mediated by the activation of parallel signaling pathways, such as the EGFR and PI3K/AKT/mTOR pathways.[4][16] Preclinical models have demonstrated that combining an FGFR inhibitor with an EGFR inhibitor or an mTOR inhibitor can overcome this resistance.[2][4][17]

## Clinical Protocol: FGH31 in Combination with an EGFR Inhibitor (e.g., Afatinib)

This protocol is based on a Phase Ia/Ib study of pemigatinib and afatinib.[18]

Study Design: Phase Ia/Ib, open-label, dose-escalation and expansion study in patients with advanced solid tumors harboring FGFR alterations.



#### Objectives:

- Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Evaluate safety, tolerability, and preliminary efficacy.

**Summary of Preclinical Data for Combination with** 

**Targeted Therapies** 

Combination	Cancer Model	Key Finding	Reference
FGH31 + EGFR inhibitor (Gefitinib)	Head and Neck Squamous Cell Carcinoma Cell Lines	Synergistic inhibition of proliferation in resistant cells	[4]
FGH31 + mTOR inhibitor (Ridaforolimus)	Endometrial Cancer	Potential novel therapeutic strategy for FGFR2-mutant cancer	[4]
FGH31 + PI3K inhibitor	Endometrial Cancer	More effective than single-agent therapy	[4]
FGH31 + mTOR inhibitor (INK128)	Cholangiocarcinoma models	Synergistic antitumor effects, potentially overcoming resistance	[17]

## **Experimental Protocols**

## Protocol 1: In Vitro Cell Viability Assay to Assess Synergy

Objective: To determine if the combination of **FGH31** and another compound (e.g., a PD-1 inhibitor, chemotherapeutic agent, or another targeted therapy) results in synergistic, additive, or antagonistic effects on cancer cell viability.

#### Materials:

Cancer cell line with known FGFR alteration.



- **FGH31** stock solution (in DMSO).
- Second compound stock solution (in appropriate solvent).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo®).
- Plate reader.

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of FGH31 and the second compound, both alone and in combination at fixed ratios.
- Treatment: Treat the cells with the single agents and combinations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Viability Measurement: Add the cell viability reagent to each well and measure luminescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## Protocol 2: In Vivo Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo efficacy of **FGH31** in combination with another therapeutic agent in a tumor xenograft model.



#### Materials:

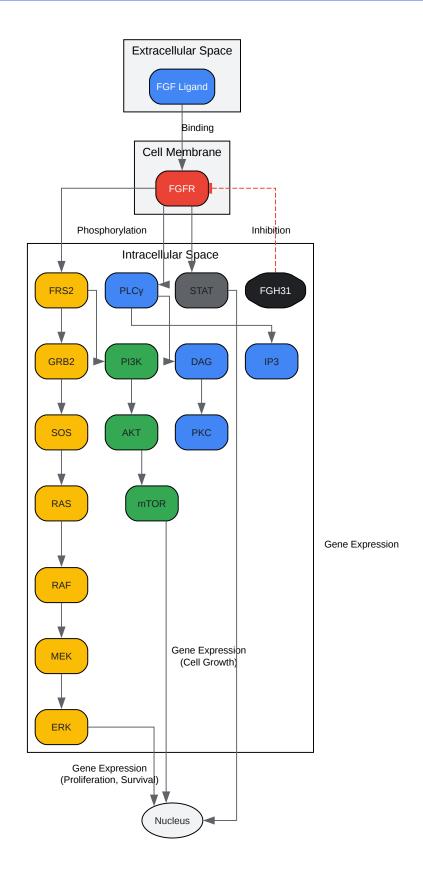
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- Cancer cell line with known FGFR alteration.
- FGH31 formulated for oral gavage.
- Second therapeutic agent formulated for appropriate administration (e.g., intraperitoneal injection).
- Calipers for tumor measurement.

#### Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
- Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment groups (e.g., Vehicle, FGH31 alone, Second agent alone, FGH31 + Second agent).
- Treatment: Administer treatments according to the specified dose and schedule.
- Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
- Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume
   2000 mm<sup>3</sup> or signs of toxicity).
- Data Analysis: Plot mean tumor volume over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy of the combination therapy to monotherapies and vehicle control.

### **Visualizations**









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